![molecular formula C16H11N3 B2446675 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline CAS No. 397299-84-2](/img/structure/B2446675.png)

2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

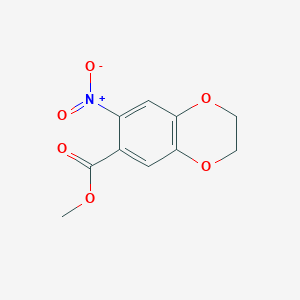

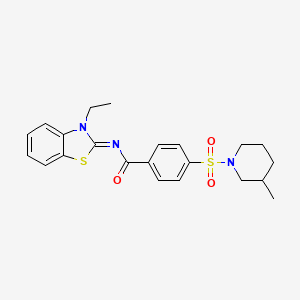

“2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” is a complex organic compound. It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, quinoline derivatives are typically synthesized through new strategies on par with the reported methods . The synthesized molecules are then screened for their efficacy against typical drugs in the market .Molecular Structure Analysis

The molecular structure of “2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” is complex, as it contains multiple rings and functional groups . The structure is determined using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” can be complex and varied. For example, quinoline derivatives are often involved in transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” include a density of 1.2±0.1 g/cm³, boiling point of 376.2±22.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, and an enthalpy of vaporization of 59.9±3.0 kJ/mol .Applications De Recherche Scientifique

- Quinoline derivatives, including 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline, have shown promising anticancer activity. They can inhibit tumor growth by interfering with cell division, inducing apoptosis, and targeting specific signaling pathways .

- Quinoline derivatives, including our compound, have been investigated for their ability to interfere with viral replication or entry. Further research is ongoing .

Anticancer Properties

Anti-SARS-CoV-2 Potential

Mécanisme D'action

Target of Action

Related quinoline compounds have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s worth noting that quinoline derivatives have been found to exhibit their effects through various mechanisms, such as inhibition of certain enzymes or interaction with cellular structures .

Biochemical Pathways

Quinoline derivatives have been known to affect a variety of biochemical pathways, depending on their specific chemical structure and the biological system in which they are active .

Result of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

2-pyridin-2-yl-1H-pyrrolo[3,2-h]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c1-2-8-17-13(5-1)14-10-12-7-6-11-4-3-9-18-15(11)16(12)19-14/h1-10,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCSQIDOZVJDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC3=C(N2)C4=C(C=CC=N4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B2446596.png)

![1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2446599.png)

![5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2446605.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2446608.png)

![2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446610.png)

![3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2446612.png)

![3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2446614.png)

![2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2446615.png)